5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one
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Overview
Description
5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one is a pyridazinone-based compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridazinone ring, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
The synthesis of 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one involves several steps, typically starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-(trifluoromethyl)pyridazin-3-amine with piperazine-1-carbonyl chloride in the presence of a base such as triethylamine can yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents on the pyridazinone ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes that are critical for the survival and proliferation of cancer cells . The compound’s trifluoromethyl group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one can be compared with other pyridazinone derivatives, such as:
6-Aryl-3(2H)-pyridazinone derivatives: These compounds also exhibit a wide range of biological activities but differ in their substitution patterns and specific applications.
Pyridazine-based kinase inhibitors: Similar to this compound, these inhibitors target kinases but may have different selectivity profiles and potency. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which enhances its chemical stability and biological activity.
Properties
IUPAC Name |
5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c16-15(17,18)11-2-3-12(21-20-11)22-5-7-23(8-6-22)14(25)10-1-4-13(24)19-9-10/h2-3,10H,1,4-9H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLMYLMRFNNYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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